molecular formula C6H6F3N3 B3367591 Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine CAS No. 1823585-68-7

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

Cat. No.: B3367591
CAS No.: 1823585-68-7
M. Wt: 177.13 g/mol
InChI Key: GHYOLTADTFMFIY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, where it forms hydrogen bonds at specific sites such as SER-17, SER-39, ARG-14, and ARG-43 . These interactions suggest that this compound may act as an enzyme inhibitor, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of synaptic proteins and neurotrophic factors, which are crucial for maintaining cellular homeostasis and function . Additionally, it has been observed to impact dendritic structure and spine density in neurons, indicating its potential role in neuroprotection and cognitive function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with enzymes like succinate dehydrogenase highlights its role as an enzyme inhibitor . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function. Molecular docking studies have further elucidated these interactions, providing insights into the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that at lower doses, the compound exhibits beneficial effects, such as neuroprotection and enhanced cognitive function . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental and therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase, for example, suggests its role in the tricarboxylic acid (TCA) cycle These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for the compound’s efficacy and potential therapeutic applications. Understanding the transport mechanisms can aid in optimizing the delivery and distribution of this compound in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOLTADTFMFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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